2-(Carboxy(hydroxy)methyl)-5-ethoxybenzo[d]oxazole
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Overview
Description
2-(Carboxy(hydroxy)methyl)-5-ethoxybenzo[d]oxazole is a heterocyclic compound featuring an oxazole ring substituted with a carboxy(hydroxy)methyl group at the 2-position and an ethoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-5-ethoxybenzo[d]oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, Mitsunobu reagent, or Martin sulfurane.
Introduction of the Carboxy(hydroxy)methyl Group: This functional group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Ethoxylation: The ethoxy group is typically introduced via an ethoxylation reaction, which involves the reaction of the oxazole derivative with ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carboxy group, converting it into an
Properties
Molecular Formula |
C11H11NO5 |
---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-(5-ethoxy-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11NO5/c1-2-16-6-3-4-8-7(5-6)12-10(17-8)9(13)11(14)15/h3-5,9,13H,2H2,1H3,(H,14,15) |
InChI Key |
ODKFAHBJYIEIJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=N2)C(C(=O)O)O |
Origin of Product |
United States |
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